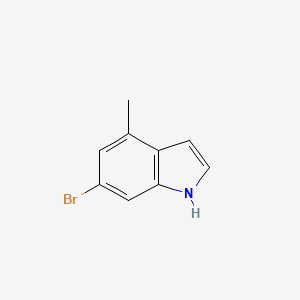

6-Bromo-4-methyl-1H-indole

説明

Significance of Indole (B1671886) Scaffold in Chemical Sciences

The indole nucleus, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged structure in chemistry and pharmacology. nih.govgoogle.com Its unique electronic properties and the reactivity of the pyrrole ring make it a versatile scaffold for chemical modifications. google.com

The indole motif is a fundamental component of numerous biologically active compounds. nih.gov It is found in the essential amino acid tryptophan, the neurotransmitter serotonin (B10506), and the hormone melatonin. orgsyn.org Many alkaloids, which are naturally occurring compounds with significant physiological effects, contain the indole core. nih.govorgsyn.org The therapeutic importance of the indole scaffold is underscored by its presence in a wide range of approved drugs, including the anti-inflammatory drug indomethacin (B1671933) and the anti-cancer agent vincristine. nih.govorgsyn.org The structural diversity of indole derivatives has led to their investigation for a multitude of therapeutic applications, such as anticancer, antimicrobial, and anti-inflammatory agents. google.com

The indole ring is a highly valuable building block in organic synthesis. bldpharm.com Its electron-rich nature makes it susceptible to electrophilic substitution, primarily at the C3 position. medchemexpress.com A multitude of named reactions, such as the Fischer, Bischler, and Madelung indole syntheses, have been developed to construct the indole core with various substituents. chemicalbook.comsigmaaldrich.com The functionalization of the indole scaffold allows for the creation of complex molecules with diverse chemical and biological properties, making it a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. medchemexpress.comsigmaaldrich.com

The application of indole derivatives extends beyond the life sciences into materials science. The electron-donating properties of the indole ring make it a suitable component for creating push-pull chromophores, which have potential applications in nonlinear optics. google.com Indole-based polymers and materials are being explored for their electronic and photophysical properties, with potential uses in organic electronics and sensor technology. google.com

Overview of Halogenated Indoles in Academic Research

Halogenation of the indole ring is a common strategy to modulate the physicochemical and biological properties of indole derivatives. The introduction of halogen atoms can influence factors such as lipophilicity, metabolic stability, and binding interactions with biological targets.

The position and nature of the halogen substituent on the indole ring can significantly alter its reactivity and biological profile. Halogen atoms can act as directing groups in further chemical transformations and can also participate in halogen bonding, a type of non-covalent interaction that can influence drug-receptor binding. For instance, bromination of the indole nucleus has been shown to be important for the antimicrobial activity of certain compounds.

Bromo-substituted indoles are a particularly interesting class of halogenated indoles. They serve as versatile intermediates in cross-coupling reactions, such as the Suzuki and Heck reactions, allowing for the introduction of a wide range of substituents at the position of the bromine atom. This synthetic flexibility makes bromoindoles valuable precursors for the synthesis of complex, biologically active molecules. For example, 6-bromoindole (B116670) is a key starting material for the synthesis of inhibitors of bacterial cystathionine (B15957) γ-lyase, which have potential as antibiotic adjuvants. nih.gov The presence of a bromine atom can also enhance the biological activity of indole derivatives, as seen in various anticancer and antimicrobial agents.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-bromo-4-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c1-6-4-7(10)5-9-8(6)2-3-11-9/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWPFDGDDONIZCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C=CN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646467 | |

| Record name | 6-Bromo-4-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-51-4 | |

| Record name | 6-Bromo-4-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Functionalization of 6 Bromo 4 Methyl 1h Indole

Electrophilic Aromatic Substitution (EAS) at the Indole (B1671886) Core

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing the indole core. The high electron density of the pyrrole (B145914) ring makes it highly susceptible to attack by electrophiles.

For a typical indole, electrophilic attack preferentially occurs at the C3 position. stackexchange.com This preference is attributed to the stability of the resulting cationic intermediate, where the positive charge can be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene (B151609) ring. stackexchange.com Attack at the C2 position leads to an intermediate where the benzene ring's aromaticity is lost, making it less favorable. stackexchange.com While N-substitution can occur, it is often reversible or requires specific conditions, such as deprotonation of the N-H bond.

In the case of 6-bromo-4-methyl-1H-indole, the primary site for electrophilic attack is expected to remain the C3 position, following the general reactivity pattern of indoles. stackexchange.comnih.gov However, the substituents on the benzene ring can modulate this reactivity.

The substituents on the carbocyclic ring of the indole nucleus play a crucial role in modulating the reactivity of the entire molecule towards electrophiles.

Methyl Group (at C4): The 4-methyl group is an electron-donating group (EDG) through hyperconjugation and inductive effects. This increases the electron density of the benzene ring, potentially making it more reactive. However, its primary influence on the pyrrole moiety's reactivity is less direct. Studies on 4-substituted indoles show that the electronic nature of the substituent at C4 can influence the regioselectivity of certain reactions, particularly intramolecular cyclizations where competition between C3 and C5 exists. nih.govbeilstein-journals.org

Nucleophilic Reactions

While the electron-rich indole ring is generally unreactive towards nucleophiles, the presence of a halogen atom, such as in this compound, provides a handle for specific nucleophilic reactions, most notably through metal-halogen exchange.

Lithium-halogen exchange is a powerful method for converting aryl halides into highly reactive organolithium species. wikipedia.org This reaction is typically very fast, often occurring at low temperatures, and can outpace other potential side reactions. harvard.edu

For this compound, treatment with an organolithium reagent like n-butyllithium or tert-butyllithium (B1211817) would result in the exchange of the bromine atom at the C6 position for a lithium atom. This generates a new intermediate, (4-methyl-1H-indol-6-yl)lithium.

Reaction Scheme: this compound + R-Li → (4-methyl-1H-indol-6-yl)lithium + R-Br

This lithiated indole is a potent nucleophile and can be trapped with various electrophiles to introduce a wide range of functional groups at the C6 position. This two-step sequence allows for the "umpolung" (reversal of polarity) of the C6 position, transforming it from an electrophilic site (in reactions like cross-coupling) to a nucleophilic one.

Table 1: Potential Transformations of (4-methyl-1H-indol-6-yl)lithium

| Electrophile | Reagent Example | Resulting Functional Group at C6 |

| Carbon dioxide | CO₂ | Carboxylic acid |

| Aldehydes/Ketones | Formaldehyde, Acetone | Hydroxymethyl, 2-Hydroxyprop-2-yl |

| Alkyl halides | Methyl iodide | Methyl |

| Borates | Trimethyl borate | Boronic acid |

| Silyl halides | Trimethylsilyl chloride | Trimethylsilyl |

This method provides a versatile route to a variety of 6-substituted-4-methylindoles, which may be difficult to access through direct electrophilic substitution. The use of metal-halogen exchange on bromoindoles is a well-established strategy for creating substituted indoles. acs.org

Cross-Coupling Reactions

The bromine atom at the C6 position of this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a widely used cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or boronic ester. libretexts.org The reaction is valued for its mild conditions, functional group tolerance, and the low toxicity of the boron-containing reagents. nih.gov

For this compound, a Suzuki-Miyaura coupling would involve its reaction with a suitable boronic acid (or ester) in the presence of a palladium catalyst and a base.

General Reaction Scheme: this compound + R-B(OH)₂ → 6-R-4-methyl-1H-indole

The catalytic cycle generally involves three main steps: oxidative addition of the bromoindole to a Pd(0) complex, transmetalation of the 'R' group from the boron atom to the palladium center, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. libretexts.org

Table 2: Examples of Suzuki-Miyaura Coupling with this compound

| Boronic Acid (R-B(OH)₂) | Expected Product | Potential Application/Significance |

| Phenylboronic acid | 4-Methyl-6-phenyl-1H-indole | Synthesis of biaryl structures |

| Thiophene-2-boronic acid | 4-Methyl-6-(thiophen-2-yl)-1H-indole | Access to heteroaromatic-indole conjugates nih.gov |

| Vinylboronic acid | 4-Methyl-6-vinyl-1H-indole | Introduction of an alkenyl group for further functionalization |

| Methylboronic acid | 4,6-Dimethyl-1H-indole | Alkylation of the indole core |

The efficiency and success of the Suzuki-Miyaura coupling can be influenced by the choice of catalyst, ligands, base, and solvent. rsc.org This reaction provides a powerful and direct method for introducing aryl, heteroaryl, alkenyl, and alkyl groups at the C6 position of the 4-methylindole (B103444) scaffold. nih.gov

Other Palladium-Catalyzed Coupling Reactions

Beyond the well-established Suzuki and Heck reactions, the bromine atom at the C6-position of this compound is a prime site for a variety of other palladium-catalyzed cross-coupling reactions. These transformations are instrumental in forging new carbon-carbon and carbon-heteroatom bonds, thus offering extensive possibilities for molecular diversification. While specific studies on this compound are limited, the reactivity of analogous 6-bromoindoles in these reactions provides a strong basis for predicting its behavior.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is a powerful method for introducing alkynyl moieties into the indole scaffold. The Sonogashira reaction is typically conducted under mild conditions, often at room temperature, using a base such as an amine (e.g., triethylamine (B128534) or diethylamine), which can also serve as the solvent. wikipedia.org For this compound, a reaction with a terminal alkyne in the presence of a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ and a copper(I) salt (e.g., CuI) would be expected to yield the corresponding 6-alkynyl-4-methyl-1H-indole. The reaction's efficiency can be high, though it is dependent on the specific alkyne and reaction conditions employed. Nickel-catalyzed Sonogashira-type couplings have also been developed as an alternative. nih.gov

Buchwald-Hartwig Amination: This reaction is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.org It involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine. wikipedia.orglibretexts.org For this compound, this reaction would enable the introduction of a diverse range of amino groups at the C6-position. The choice of palladium catalyst, typically a combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ and a bulky, electron-rich phosphine (B1218219) ligand (e.g., XPhos, RuPhos), is crucial for achieving high yields. nih.gov The reaction is generally performed in the presence of a strong base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). nih.gov Studies on other 6-bromoindoles have demonstrated successful couplings with various amines, suggesting that this compound would be a viable substrate for such transformations. nih.gov

Carbonylative Coupling: Palladium-catalyzed carbonylative couplings introduce a carbonyl group (C=O) into a molecule, typically from carbon monoxide gas. clockss.orgrsc.org When applied to an aryl halide like this compound, this can lead to the formation of aldehydes, ketones, amides, or esters at the C6-position, depending on the coupling partner. For instance, a carbonylative coupling with an alcohol would yield a 6-carboalkoxy-4-methyl-1H-indole, while coupling with an amine would produce a 6-carboxamido-4-methyl-1H-indole. These reactions expand the synthetic utility of the bromo-indole precursor by providing access to a variety of carbonyl derivatives. clockss.orgsemanticscholar.org

Cyanation: The palladium-catalyzed cyanation of aryl halides is a valuable method for introducing a nitrile group (-CN). nih.govnih.govacs.org This functional group is a versatile synthetic intermediate that can be converted into carboxylic acids, amides, amines, and other functionalities. For this compound, a palladium-catalyzed reaction with a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), would be expected to afford 4-methyl-1H-indole-6-carbonitrile. nih.govnih.govthieme-connect.de The reaction conditions typically involve a palladium catalyst and a suitable ligand, and may be performed in a variety of solvents, including aqueous media. acs.org

Table 1: Overview of Other Palladium-Catalyzed Coupling Reactions for 6-Bromoindoles

| Coupling Reaction | Reagents & Catalysts | Expected Product with this compound |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI), Amine base | 6-Alkynyl-4-methyl-1H-indole |

| Buchwald-Hartwig Amination | Primary or secondary amine, Pd catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., XPhos), Strong base (e.g., NaOtBu) | 6-Amino-4-methyl-1H-indole derivative |

| Carbonylative Coupling | Carbon monoxide, Alcohol/Amine/Organometallic reagent, Pd catalyst | 6-Carbonyl-4-methyl-1H-indole derivative (ester, amide, ketone) |

| Cyanation | Cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]), Pd catalyst | 4-Methyl-1H-indole-6-carbonitrile |

C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful and atom-economical approach in organic synthesis, allowing for the formation of new bonds by directly transforming existing carbon-hydrogen bonds. For a molecule like this compound, with multiple C-H bonds on the indole nucleus, this strategy offers a streamlined path to novel derivatives without the need for pre-functionalization.

The indole ring is rich in C-H bonds that can be targeted for direct functionalization. The most nucleophilic position, C3, is often the most reactive site for electrophilic attack. However, with the use of transition metal catalysis, other positions can be selectively functionalized.

C-H Alkylation: Direct C-H alkylation would involve the coupling of this compound with an alkylating agent, often an alkyl halide or an alkene, in the presence of a suitable catalyst. While specific examples for this compound are not readily available in the literature, related studies on substituted indoles suggest that such transformations are feasible. The challenge often lies in controlling the regioselectivity, as multiple C-H bonds are available for activation.

C-H Arylation: Palladium-catalyzed direct C-H arylation has become a widely used method for forming biaryl linkages. For this compound, this would involve a reaction with an aryl halide or another arylating agent. The directing group ability of the indole nitrogen can influence the site of arylation, with C2 and C7 being common positions for functionalization. The presence of the bromine at C6 and the methyl group at C4 would likely influence the steric and electronic environment, potentially favoring arylation at a specific C-H bond.

Oxidative functionalization introduces an oxygen-containing functional group, such as a hydroxyl or carbonyl group, through a C-H activation process. These reactions often employ a metal catalyst and an oxidant. For this compound, oxidative functionalization could lead to the formation of valuable intermediates. For instance, oxidation at the C2 or C3 position could yield oxindole (B195798) or isatin (B1672199) derivatives, which are important structural motifs in many biologically active compounds. The specific outcome would depend on the reaction conditions and the reagents used.

Late-Stage Functionalization and Diversification

Late-stage functionalization refers to the introduction of functional groups into a complex molecule at a late step in the synthetic sequence. This approach is particularly valuable in drug discovery and development, as it allows for the rapid generation of a library of analogues from a common advanced intermediate. This compound and its derivatives are excellent candidates for late-stage functionalization.

The bromine atom at the C6-position is an ideal handle for introducing diversity. A series of palladium-catalyzed cross-coupling reactions, as detailed in section 3.3.2, can be performed on a more complex molecule containing the this compound core. This allows for the systematic variation of the substituent at this position, enabling the exploration of structure-activity relationships.

Furthermore, C-H functionalization strategies can also be applied in a late-stage context. By carefully selecting the reaction conditions, it may be possible to selectively functionalize one of the C-H bonds on the indole ring of an advanced intermediate, providing another avenue for diversification. The ability to perform these transformations on complex molecules underscores the synthetic utility of the this compound scaffold.

Spectroscopic and Structural Characterization Advanced Research Techniques

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds in solution and the solid state. While 1D NMR (¹H and ¹³C) provides fundamental information about the chemical environment of magnetically active nuclei, advanced 2D NMR and solid-state techniques offer deeper insights into the molecular framework and its behavior in different phases.

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning proton (¹H) and carbon (¹³C) signals and mapping the covalent structure of a molecule. For 6-Bromo-4-methyl-1H-indole, these techniques are essential to confirm the substitution pattern on the indole (B1671886) ring.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. In this compound, a COSY spectrum would be expected to show correlations between the protons on the pyrrole (B145914) ring (H2 and H3) and potentially a long-range coupling between the N-H proton and H2/H3. On the benzene (B151609) ring, a key correlation would be observed between H5 and H7, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlation). An HSQC spectrum would definitively link each proton signal to its corresponding carbon atom. For instance, it would connect the methyl proton signal to the methyl carbon signal and the aromatic proton signals (H2, H3, H5, H7) to their respective carbon atoms (C2, C3, C5, C7).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment maps longer-range couplings between protons and carbons, typically over two to four bonds. This is arguably the most powerful 2D NMR technique for piecing together a molecule's carbon skeleton. For this compound, key HMBC correlations would include:

The methyl protons (4-CH₃) showing correlations to C3a, C4, and C5.

The N-H proton showing correlations to C2, C3, C3a, and C7a.

Proton H2 showing correlations to C3, C3a, and C7a.

Proton H7 showing correlations to C5, C6, and C7a.

These correlations, when analyzed together, allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the specific isomeric structure of this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound Note: Exact chemical shifts (δ) are solvent-dependent. The values below are estimates based on known substituent effects on the indole ring. Data for related compounds like 4-bromo-3-methyl-1H-indole and 6-bromo-1-methyl-1H-indole inform these predictions. rsc.orgchemicalbook.com

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from ¹H) | Key COSY Correlations |

| N-H | ~8.1 | - | C2, C3, C3a, C7a | H2, H3 |

| C2 | ~7.2 | ~124 | C3, C3a, C7a | H3, N-H |

| C3 | ~6.5 | ~102 | C2, C3a, C4, C7a | H2, N-H |

| C3a | - | ~129 | - | - |

| C4 | - | ~132 | - | - |

| 4-CH₃ | ~2.5 | ~20 | C3a, C4, C5 | - |

| C5 | ~7.1 | ~124 | C3a, C4, C6, C7 | H7 |

| C6 | - | ~116 | - | - |

| C7 | ~7.4 | ~114 | C5, C6, C7a | H5 |

| C7a | - | ~136 | - | - |

Solid-state NMR (ssNMR) provides atomic-level information about materials in their solid form. cymitquimica.com Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, in ssNMR these interactions provide rich structural information. uni.lu For this compound, which is a solid at room temperature, ssNMR would be a valuable tool. nih.gov

Key applications of ssNMR include:

Polymorphism Studies: Polymorphs are different crystalline forms of the same compound, which can have distinct physical properties. ssNMR is highly sensitive to the local environment of each nucleus. If this compound can exist in multiple polymorphic forms, each form would yield a unique ssNMR spectrum, as the arrangement of molecules in the crystal lattice would differ. This allows for the identification and quantification of different polymorphs in a sample.

Crystal Structure Analysis: Techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) can provide high-resolution spectra of solid samples. The chemical shifts observed are sensitive to intermolecular interactions, such as hydrogen bonding and π-π stacking, which define the crystal packing. By comparing the ssNMR spectra with data from X-ray crystallography, a complete picture of the solid-state structure can be developed.

As of now, no specific solid-state NMR studies have been published for this compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy. This precision allows for the determination of a molecule's elemental formula. For this compound, HRMS would be used to confirm its molecular formula, C₉H₈BrN. nih.gov

The presence of bromine is particularly distinctive in mass spectrometry due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 natural abundance. This results in a characteristic isotopic pattern for any bromine-containing ion, where two peaks of almost equal intensity are observed, separated by approximately 2 Da.

HRMS analysis would yield a precise mass measurement that can be compared against the calculated theoretical mass, typically matching to within 5 parts per million (ppm).

Table 2: Calculated Exact Mass and Predicted HRMS Data for this compound Note: The predicted m/z values for adducts are based on data for the isomeric compound 6-bromo-1-methyl-1H-indole and serve as illustrative examples. chemicalbook.com

| Parameter | Value |

| Molecular Formula | C₉H₈⁷⁹BrN / C₉H₈⁸¹BrN |

| Calculated Monoisotopic Mass | 208.98401 Da (for ⁷⁹Br) / 210.98196 Da (for ⁸¹Br) |

| Predicted [M+H]⁺ (m/z) | 209.99129 |

| Predicted [M+Na]⁺ (m/z) | 231.97323 |

| Predicted [M-H]⁻ (m/z) | 207.97673 |

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the precise positions of each atom in the molecule and the arrangement of the molecules within the crystal lattice.

For this compound, a successful X-ray crystallographic analysis would provide:

Unambiguous Confirmation: Absolute proof of the molecular structure, including the substitution pattern.

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C-N, C-Br) and angles, offering insight into the molecule's geometry.

Crystal Packing Information: Details on intermolecular interactions, such as hydrogen bonding involving the N-H group and potential π-π stacking between indole rings. These interactions govern the physical properties of the solid.

Currently, there is no publicly available crystal structure for this compound in crystallographic databases.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and providing information about intermolecular interactions.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of a molecule. For this compound, the IR spectrum would show characteristic absorption bands for its functional groups.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. Often, vibrations that are weak in an IR spectrum are strong in a Raman spectrum, and vice versa.

Table 3: Expected Characteristic Vibrational Frequencies for this compound Note: These frequencies are based on general ranges for functional groups and data from the closely related compound 6-bromo-1H-indole. docbrown.info

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectrum (IR/Raman) |

| N-H Stretch | Indole N-H | 3450 - 3350 | Strong in IR |

| Aromatic C-H Stretch | Ar-H | 3100 - 3000 | Medium in IR |

| Aliphatic C-H Stretch | -CH₃ | 2980 - 2870 | Medium in IR |

| C=C Stretch | Aromatic Ring | 1620 - 1550 | Strong in IR & Raman |

| N-H Bend | Indole N-H | 1550 - 1480 | Medium in IR |

| C-H Bend | -CH₃ | 1460 - 1370 | Medium in IR |

| C-N Stretch | Indole Ring | 1350 - 1250 | Medium-Strong in IR |

| C-Br Stretch | Ar-Br | 700 - 500 | Strong in IR |

The N-H stretching frequency is particularly sensitive to hydrogen bonding. In the solid state, a broad band at a lower frequency (e.g., ~3380 cm⁻¹) compared to a sharp band at a higher frequency in a dilute solution would indicate the presence of intermolecular N-H···π or N-H···Br hydrogen bonds. The various C-H and C=C stretching and bending modes provide a unique "fingerprint" for the molecule.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the calculation of various molecular attributes with a favorable balance of accuracy and computational cost.

The first step in most computational analyses is to determine the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. For indole (B1671886) derivatives, this is often performed using DFT methods with specific functionals and basis sets, such as B3LYP with the 6-311++G(d,p) basis set nih.govresearchgate.net. This process calculates the wave function and energy at a starting geometry and iteratively searches for a new geometry with lower energy until a minimum is found researchgate.net. The resulting optimized structure corresponds to the molecule's most stable conformation.

Table 1: Illustrative DFT-Calculated Electronic Properties for an Indole Scaffold This table presents typical parameters obtained from DFT calculations on indole-like structures, based on methodologies described in the literature. nih.govresearchgate.net

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| Total Energy (Hartree) | -2334.96 | The total electronic energy of the molecule in its ground state. |

| HOMO Energy (eV) | -6.860 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy (eV) | -3.091 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (eV) | 3.769 | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment (Debye) | 7.2176 | A measure of the net molecular polarity. |

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. This involves locating and characterizing the energies of reactants, products, intermediates, and, crucially, transition states (TS). The calculated activation free energy—the energy difference between the reactants and the transition state—determines the reaction rate.

For reactions involving indoles, such as electrophilic substitutions, computational studies can predict the most likely site of reaction (e.g., C2 vs. C3 position). Recent studies on the electrophilic aminoalkenylation of indoles have revealed the existence of post-transition state bifurcations (PTSB), where a single transition state leads to two different products. pku.edu.cn In such cases, the product ratio is not governed by the relative energies of the transition states (kinetic control) but by the dynamic trajectory of the molecule as it moves away from the transition state. pku.edu.cn Molecular dynamics simulations are used to predict the outcomes of these dynamically controlled reactions. pku.edu.cn This level of analysis is crucial for understanding and predicting selectivity in complex organic reactions involving the indole nucleus.

Computational methods can predict spectroscopic properties, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, theoretical ¹H and ¹³C NMR spectra can be generated.

The accuracy of these predictions is highly dependent on the chosen DFT functional and basis set. nih.gov Studies comparing various functionals have shown that some, like B97D and TPSSTPSS, can provide more accurate results than others for specific classes of molecules. nih.gov The predicted chemical shifts are then correlated with experimental data, and the accuracy is often assessed using the Root Mean Square Error (RMSE). This predictive capability is invaluable for confirming chemical structures, assigning signals in complex spectra, and studying conformational dynamics.

Table 2: Illustrative Comparison of Experimental vs. DFT-Predicted ¹H NMR Chemical Shifts This table illustrates how predicted NMR data is compared against experimental values, based on methodologies described for similar heterocyclic systems. nih.gov

| Proton on Indole Ring | Experimental Shift (ppm) | Calculated Shift (ppm) (B97D/TZVP) | Deviation (ppm) |

|---|---|---|---|

| N-H | 8.10 | 8.15 | +0.05 |

| H-2 | 7.25 | 7.28 | +0.03 |

| H-3 | 6.50 | 6.54 | +0.04 |

| H-5 | 7.40 | 7.42 | +0.02 |

| H-7 | 7.60 | 7.63 | +0.03 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are pivotal in drug discovery for predicting the activity of new molecules and optimizing lead compounds.

QSAR models generally fall into two categories. Ligand-based approaches are used when the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is unknown. These models are built by analyzing a set of molecules with known activities and identifying common structural features (pharmacophores) or physicochemical properties (descriptors) that are correlated with activity.

Structure-based approaches are employed when the 3D structure of the target is available. These methods involve docking the molecules into the target's binding site to calculate binding energies and analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts) that contribute to affinity.

For indole derivatives, machine learning algorithms such as Random Forest, XGBoost, and Support Vector Machines are increasingly used to develop robust QSAR models. nih.govresearchgate.net These models can identify crucial molecular fragments that confer selectivity for specific biological targets. nih.govresearchgate.net

Cheminformatics combines information technology and chemical information to support drug discovery and other chemical research. whiterose.ac.uk It involves the analysis of vast chemical databases, such as ChEMBL, MarinLit, and PubChem, to identify trends and guide research. nih.govwhiterose.ac.uknih.gov

For indole chemistry, cheminformatics tools are used to explore the known chemical space of natural and synthetic indole alkaloids. nih.gov Techniques like molecular fingerprinting and self-organizing maps (SOMs) are used to visualize chemical diversity and group structurally related molecules. nih.gov By mining these large datasets, researchers can correlate structural motifs with reported biological activities, providing insights that can direct the synthesis and biological evaluation of new compounds like 6-Bromo-4-methyl-1H-indole. nih.govmdpi.com This data-driven approach enhances the efficiency of discovering novel bioactive molecules and expands the understanding of their structure-activity landscapes. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to observe the conformational changes and intermolecular interactions of this compound over time. This technique is crucial for understanding how the molecule behaves in a biological environment, such as near a protein's active site.

Conformational analysis is fundamental to understanding the structure-activity relationship (SAR) of a molecule. For this compound, MD simulations can map out its potential energy surface, identifying the most stable low-energy conformers. This is critical because the biological activity of a ligand is often dictated by the specific conformation it adopts to bind to its target. While specific MD studies on this compound are not prevalent in public literature, the methodologies are well-established from studies on related indole derivatives. For instance, computational studies on other substituted indoles have successfully predicted binding modes and affinities with various protein targets. espublisher.comespublisher.com

The interaction of this compound with a biological target, such as an enzyme or receptor, can be meticulously studied using MD simulations. These simulations can reveal key intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and halogen bonds, which contribute to the binding affinity and specificity of the ligand. The bromine atom at the 6-position is of particular interest as it can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. A 3D-QSAR study on brominated indole derivatives targeting the serotonin (B10506) transporter suggested that the bromine atom could form a halogen bond with a serine residue, thereby enhancing binding affinity. nih.gov

Table 1: Potential Ligand-Target Interactions of this compound Predicted by MD Simulations

| Interaction Type | Potential Interacting Group on Target | Relevant Moiety on this compound |

| Hydrogen Bond Donor | Carbonyl oxygen, hydroxyl group | Indole N-H |

| Hydrogen Bond Acceptor | Amine, hydroxyl group | - |

| Hydrophobic Interactions | Alkyl chains, aromatic residues | Methyl group, indole ring |

| π-π Stacking | Aromatic residues (e.g., Phenylalanine, Tyrosine) | Indole ring |

| Halogen Bonding | Electron-rich atoms (e.g., Oxygen, Nitrogen) | Bromine atom |

Machine Learning Applications in Indole Design and Prediction

The integration of machine learning (ML) into computational chemistry has revolutionized the design and discovery of new molecules. mit.edu For indole derivatives, ML models have been successfully employed to predict a wide range of properties, from biological activity to reaction outcomes. researchgate.netfrancis-press.comfrancis-press.com These approaches can significantly accelerate the identification of promising drug candidates by screening large virtual libraries of compounds.

Quantitative Structure-Activity Relationship (QSAR) is a prominent application of machine learning in drug discovery. nih.govnih.gov By establishing a mathematical relationship between the structural features of a series of compounds and their biological activity, QSAR models can predict the activity of novel, unsynthesized molecules. For this compound, a QSAR model could be developed using a dataset of related indole derivatives with known activities against a specific target. Various machine learning algorithms, such as Multiple Linear Regression (MLR), Support Vector Machines (SVM), and Random Forests, can be utilized to build these predictive models. nih.govnih.gov Studies on indole derivatives have shown that descriptors related to electronic properties and molecular topology are often crucial for predicting their anticancer activity. nih.gov

Furthermore, machine learning can be applied to predict the selectivity and energy barriers of chemical reactions involving indoles. francis-press.comfrancis-press.com This can aid in optimizing synthetic routes and exploring novel chemical transformations. For instance, a study on the C-H activation of indoles utilized machine learning to predict reaction outcomes with high accuracy. francis-press.comfrancis-press.com

Table 2: Machine Learning Models for the Prediction of Indole Derivative Properties

| Model Type | Application | Predicted Property | Relevant Descriptors |

| QSAR | Drug Discovery | Biological activity (e.g., IC50) | Electronic, topological, geometric |

| Classification | Virtual Screening | Active vs. Inactive compounds | Molecular fingerprints |

| Regression | Reaction Optimization | Reaction yield, selectivity | Reactant/catalyst properties |

The application of these computational methods to this compound holds the promise of uncovering its therapeutic potential and facilitating the design of next-generation indole-based drugs.

Research Applications of 6 Bromo 4 Methyl 1h Indole Derivatives Excluding Dosage/administration

Medicinal Chemistry and Drug Discovery

The indole (B1671886) core is recognized as a "privileged scaffold" in medicinal chemistry, as it is present in numerous natural products and synthetic compounds with a wide array of biological activities. mdpi.comrjptonline.orgnih.govmdpi.com The specific substitution pattern of 6-Bromo-4-methyl-1H-indole provides a unique starting point for creating derivatives with potential therapeutic applications. mdpi.com The versatility of the indole ring allows it to mimic peptide structures and bind to various enzymes and receptors, offering significant opportunities for drug discovery. rsc.org

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. For indole derivatives, modifications at various positions of the indole ring can significantly alter their pharmacological profile. mdpi.com

Research into bromo-substituted indoles and related heterocycles like indazoles has provided key SAR insights:

Role of the Indole Scaffold : The 1H-indazole scaffold, structurally related to indole, has been identified as a necessary pharmacophore for inhibiting enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov

Impact of 6-Position Substitution : SAR analysis of 1H-indazole derivatives revealed that substituent groups at the 6-position have a substantial effect on inhibitory activity. nih.gov Specifically, in a series of indole phytoalexin derivatives, the presence of a bromine atom at the C-6 position has been explored for its influence on anticancer activity. researchgate.net

Impact of 4-Position Substitution : The nature of the substituent at the 4-position also plays a critical role. Studies on IDO1 inhibitors showed that modifications at this position significantly affect the compound's potency. nih.gov

The table below summarizes general SAR findings for substituted indole derivatives relevant to the this compound scaffold.

| Position of Substitution | Type of Substituent | General Impact on Biological Activity | Citation |

| 6-position | Halogen (e.g., Bromo) | Can significantly influence inhibitory potency against enzymes like IDO1. | nih.gov |

| 4-position | Various groups | Affects binding affinity and inhibitory activity. | nih.gov |

| Overall Scaffold | Indole/Indazole Ring | Often essential for binding to the target (pharmacophore). | nih.gov |

| Multiple Positions | Various combinations | The interplay between different substituents dictates the final pharmacological profile. | rjptonline.orgmdpi.com |

The indole scaffold is versatile, allowing its derivatives to interact with a multitude of biological targets, leading to various mechanisms of action. mdpi.com Research has identified several key targets for indole-based compounds, which are relevant areas of exploration for derivatives of this compound.

Key Biological Targets for Indole Derivatives:

Enzyme Inhibition :

Indoleamine 2,3-dioxygenase 1 (IDO1) : This enzyme is a target for cancer immunotherapy. 1H-indazole derivatives, including a 6-bromo substituted compound, have been identified as inhibitors of IDO1. Docking models suggest these compounds interact with the heme iron and hydrophobic pockets of the enzyme. nih.gov

Histone Deacetylase (HDAC) : Platinum(IV) prodrugs that incorporate an indole-based ligand have shown the ability to inhibit HDAC, a mechanism relevant to cancer therapy. mdpi.comnih.gov

Protein Kinases : The indole scaffold is a common feature in many protein kinase inhibitors, which are crucial in oncology for disrupting cancer cell signaling. mdpi.com

Tubulin Polymerization : Some indole derivatives act as tubulin polymerization inhibitors, arresting the cell cycle and inducing apoptosis in cancer cells. mdpi.com

Receptor Modulation : Indole derivatives have been designed to bind to various receptors, including G-protein coupled receptors and ion channels, though specific examples for this compound are not detailed in the provided context. mdpi.com

Antiviral Mechanisms : The drug Arbidol, an ethyl 6-bromoindole (B116670) derivative, exhibits antiviral properties, highlighting the potential of this scaffold in developing anti-infective agents. rjptonline.org

The table below outlines potential biological targets and the mechanisms through which indole derivatives exert their effects.

| Biological Target | Mechanism of Action | Therapeutic Area | Citation |

| Indoleamine 2,3-dioxygenase 1 (IDO1) | Enzyme Inhibition | Cancer Immunotherapy | nih.gov |

| Histone Deacetylase (HDAC) | Enzyme Inhibition | Oncology | mdpi.comnih.gov |

| Protein Kinases | Enzyme Inhibition | Oncology | mdpi.com |

| Tubulin | Inhibition of Polymerization | Oncology | mdpi.com |

| Viral Proteins | Inhibition of Viral Function/Entry | Infectious Disease | rjptonline.org |

Prodrugs are inactive or less active precursors that are converted into the active drug form in the body. This strategy can improve properties such as solubility, stability, and bioavailability. Several prodrug strategies are theoretically applicable to indole derivatives like this compound.

Phosphate (B84403) Prodrugs : A common strategy to enhance aqueous solubility is the addition of a phosphate group. For indole-containing molecules, various linkers can be used to attach a phosphate group to the indole moiety. A study on a tryptophan derivative demonstrated that a p-hydroxymethylbenzoyloxymethoxycarbonyl linker could be used to create a phosphate prodrug with significantly increased aqueous solubility and good stability. nih.gov This approach could theoretically be applied to a hydroxylated derivative of this compound.

Platinum(IV) Prodrugs : Kinetically inert platinum(IV) complexes can serve as prodrugs for platinum(II) anticancer agents. Bioactive ligands, such as those containing an indole pharmacophore, can be attached at the axial positions of the platinum(IV) center. mdpi.comnih.gov Upon entering a cell, the Pt(IV) complex is reduced to the active Pt(II) drug, releasing the axial ligands. This strategy combines the cytotoxicity of platinum with the biological activity of the indole derivative. mdpi.com

Glutathione (B108866) (GSH)-Responsive Prodrugs : In cancer therapy, prodrugs that are activated by the high concentration of glutathione (GSH) in tumor cells can provide targeted drug release. Wang et al. developed prodrugs from an indole-chalcone and camptothecin (B557342) designed to overcome multidrug resistance, demonstrating the feasibility of this approach for indole-containing compounds. mdpi.com

Improving Bioavailability : The introduction of a carboxylic acid group onto the indole scaffold can enable salt formation, which is a common technique to improve the bioavailability of drug candidates.

The unique photophysical properties of the indole ring make it an excellent scaffold for developing chemical probes and biosensors. rsc.org These tools are used for molecular recognition, imaging, and detecting various analytes in biological and environmental samples. rsc.orgrsc.org

Fluorescent Probes : The indole ring is inherently fluorescent, a property famously utilized by the amino acid tryptophan in protein structure studies. rsc.org Synthetic indole derivatives can be designed as small-molecule fluorescent chemosensors. These probes often contain heteroatoms (N, O, S) that interact with specific analytes (cations, anions, neutral molecules), resulting in a measurable change in fluorescence or color (colorimetric). rsc.orgrsc.org This allows for the sensitive detection of targets in complex samples. rsc.org

Genetically Encoded Biosensors : Transcription factor (TF)-based biosensors can be engineered to detect specific molecules. For instance, the TtgV repressor from Pseudomonas putida has been implemented in E. coli to create a biosensor for indole derivatives like skatole. nih.gov Such whole-cell biosensors can be used for real-time analysis of metabolites and for screening applications in synthetic biology. nih.govresearchgate.netnih.gov The broad specificity of some of these transcription factors makes them suitable targets for protein engineering to create sensors for a diverse range of indole compounds. nih.govbiorxiv.org

Applications in Organic Synthesis

In addition to its role in medicinal chemistry, this compound and related compounds are important intermediates in organic synthesis. The bromine atom provides a reactive handle for a variety of cross-coupling and substitution reactions, enabling the construction of more elaborate molecular structures. evitachem.com

The substituted indole nucleus is a foundational element for building a wide range of complex heterocyclic systems, including many naturally occurring alkaloids. rsc.org

Cross-Coupling Reactions : The bromine atom at the 6-position is ideally suited for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. This allows for the straightforward formation of carbon-carbon bonds, linking the indole to other aromatic or aliphatic groups. This strategy was used to create 6–6′ linked bis-indoles as potential HIV-1 fusion inhibitors. acs.orgnih.gov

Fischer Indole Synthesis : This classic reaction remains a powerful tool for constructing the indole ring itself, often as a key step in the total synthesis of complex natural products. The synthesis can be designed to incorporate specific substituents, leading to precursors for alkaloids like minfiensine (B1236942) and mersicarpine. rsc.org

Cascade Reactions : Efficient one-pot cascade reactions, often catalyzed by copper, can be used to synthesize substituted indoles from simpler starting materials like bromobenzaldehydes. acs.org This methodology provides a greener and more direct route to indole-2-carboxylic esters. acs.org

Aryne Cycloadditions : "Indolyne" intermediates, generated from halogenated indoles, can be used in cycloaddition reactions to rapidly build complex, bridged bicyclic cores found in natural products like the welwitindolinones or to synthesize materials like heterohelicenes. nih.gov

Functional Group Interconversion : The 6-bromo-indole scaffold can undergo various synthetic transformations. For example, a Friedel-Crafts reaction can be used to introduce an acyl group at the 3-position, which can then be further modified through amidation and reduction to build side chains. google.com

Role in Cascade and Domino Reactions

Derivatives of this compound serve as valuable synthons in complex organic transformations such as cascade and domino reactions. These reactions are powerful tools in synthetic chemistry, prized for their efficiency in constructing intricate molecular architectures from simple precursors in a single operation, which enhances atom economy and reduces waste. mdpi.com The indole nucleus, functionalized with bromine and a methyl group, offers specific sites for sequential chemical modifications.

In the construction of polycyclic indole structures, domino reactions are frequently employed. mdpi.com For instance, Lewis acid-mediated domino reactions involving bromomethyl indoles have been developed to synthesize carbazole (B46965) derivatives. rsc.org These reactions can proceed through a Friedel–Crafts alkylation, followed by a thermally induced 1,5-hydrogen shift and an electrocyclization, ultimately leading to aromatization. rsc.org The presence of the bromo-substituent on the indole ring can influence the electronic properties and reactivity of the intermediates in these cascades.

Palladium-catalyzed domino reactions represent another significant area of application. These processes can create multiple carbon-carbon and carbon-heteroatom bonds in one pot. For example, a palladium-catalyzed domino carbonylative cyclization has been developed to access functionalized indolo[2,1-a]isoquinoline derivatives. researchgate.net While not specifying the 6-bromo-4-methyl derivative directly, the methodologies are often adaptable to a range of substituted indoles, where the bromo-substituent could be used for subsequent cross-coupling reactions after the initial cascade. Similarly, rhodium-catalyzed domino reactions have been used for the synthesis of complex indole derivatives. beilstein-journals.org The development of these multi-step one-pot reactions is crucial for generating molecular diversity and building complex heterocyclic systems efficiently. beilstein-journals.org

Materials Science and Functional Materials

The unique structure of 6-bromo-1H-indol-4-ol, a related compound, highlights the importance of the indole scaffold in materials science due to the electronic and steric effects of its substituents. The this compound framework is a key building block for creating novel functional materials. The inherent properties of the indole ring system, combined with the specific electronic influence of the bromine atom and the methyl group, make its derivatives suitable for a variety of applications in materials science. researchgate.net

Indole derivatives are a significant class of organic molecules known for their strong fluorescence and have been widely developed as fluorescent probes. mdpi.com The introduction of a bromine atom at the 6-position and a methyl group at the 4-position of the indole ring can modulate the photophysical properties, such as absorption and emission wavelengths, fluorescence quantum yields, and Stokes shifts.

Research on various substituted indole derivatives has shown that they can exhibit high fluorescence quantum yields, with values reported between 16% and 85% in different solvents. researchgate.net The photophysical properties are often solvent-dependent, a characteristic known as solvatochromism, which makes them promising candidates for fluorescent probes and sensors. mdpi.comresearchgate.net For example, some indole derivatives show significant changes in their fluorescence emission upon interaction with specific ions, indicating their potential for selective ion detection. researchgate.net

The design of these materials often follows a donor-π-acceptor (D-π-A) architecture to tune their electronic and optical properties. mdpi.com The indole moiety can act as the electron donor component in such systems. Theoretical studies on related bromo-indolylmaleimide derivatives have been conducted to understand their ground- and excited-state behavior, which is crucial for designing new materials with specific photophysical characteristics. researchgate.net The combination of a bromine atom and other functional groups can lead to materials with large Stokes shifts and aggregation-induced emission (AIE) properties. mdpi.com

| Compound Type | Key Photophysical Property | Potential Application | Reference |

|---|---|---|---|

| Phenyl-Indole Derivatives (D-π-A) | Positive solvatochromism, Aggregation-Induced Emission (AIE) | Fluorescent probes, pH sensors | mdpi.com |

| Indole Derivatives from β-bromodehydroamino acids | High fluorescence quantum yields (16-85%), Solvent-sensitive emission | Fluorescent probes, Fluoride ion sensors | researchgate.net |

| Bromo-indolylmaleimide Derivatives | Charge-transfer character in excited states, Strong coloration | Detailed photophysical studies | researchgate.net |

| 4,6,8-Triarylquinoline Derivatives | High energy absorption bands (π–π* transitions), Bathochromic shifts on substitution | Optical materials | mdpi.com |

The tunable electronic properties of indole derivatives make them attractive for applications in organic electronics. The ability to functionalize the indole core, such as with the bromo- and methyl- groups in this compound, allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. mdpi.com This control is fundamental for the design of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The donor-π-acceptor (D-π-A) structures, which are common in fluorescent indole derivatives, are also a cornerstone of organic electronic materials design. mdpi.com The inherent charge-transfer characteristics of these molecules are essential for their function in electronic devices. The bromine atom in this compound provides a reactive handle for further synthetic modifications, such as Suzuki or Heck cross-coupling reactions, enabling the construction of larger conjugated systems with tailored electronic and photophysical properties. These extended π-conjugated systems are the basis for many organic semiconductors.

Agrochemical Applications (Theoretical Aspects)

Indole and its derivatives are a well-established class of heterocyclic compounds with a broad range of biological activities, which extends to the field of agrochemicals. researchgate.net They have been investigated for use as insecticides, fungicides, and herbicides. researchgate.netopenmedicinalchemistryjournal.com The theoretical application of this compound derivatives in agrochemicals stems from the known bioactivity of the indole scaffold.

The specific substitution pattern of this compound can be theoretically correlated with potential agrochemical activity. For instance, halogenated organic compounds are prevalent in many commercial pesticides, and the bromine atom could enhance the lipophilicity and membrane permeability of the molecule, potentially increasing its efficacy. The methyl group can also influence the steric and electronic profile, which might affect the binding affinity to target enzymes or receptors in pests and pathogens.

In silico docking studies on other novel isatin-indole derivatives have been used to predict their interactions with biological targets like chorismate mutase, an enzyme found in bacteria, fungi, and plants. researchgate.net A similar theoretical approach could be applied to derivatives of this compound to screen for potential interactions with key enzymes in agricultural pests. This computational screening represents a modern approach to identifying lead compounds for new agrochemicals, focusing on theoretical interactions before undertaking extensive synthesis and testing.

Future Perspectives and Emerging Research Directions for 6 Bromo 4 Methyl 1h Indole

The indole (B1671886) scaffold is a cornerstone in medicinal chemistry and materials science, valued for its versatile biological activities and unique electronic properties. nih.govresearchgate.net The halogenated derivative, 6-Bromo-4-methyl-1H-indole, represents a key intermediate for synthesizing more complex molecules with potential therapeutic applications. nih.govchemimpex.com Future research is poised to leverage cutting-edge technologies and methodologies to unlock the full potential of this and related indole compounds. This article explores emerging research directions, focusing on sustainable synthesis, advanced analytical techniques, computational design, novel biological applications, and the development of multi-functional systems.

Q & A

Q. Refinement (SHELXL) :

- Model hydrogen atoms geometrically or via riding positions.

- Address disorder (e.g., methyl group rotation) using PART instructions .

Validation : Check R-factor (<5%), electron density maps, and PLATON/checkCIF for geometric outliers .

- Software Integration : OLEX2 streamlines solution-to-publication workflows, enabling real-time visualization of Fourier maps .

Q. What experimental design strategies optimize reaction yields in challenging synthetic steps (e.g., regioselective bromination)?

- DoE (Design of Experiments) :

- Variables : Temperature (−10°C vs. RT), solvent polarity (DMF vs. DCM), and bromine equivalents (1.0–1.5 eq).

- Response Surface Analysis : Use HPLC yield data to identify optimal conditions .

Q. How should researchers address contradictions between spectroscopic data and crystallographic results when characterizing novel analogs?

- Case Example : If NMR suggests a 6-bromo substitution but X-ray shows 5-bromo isomer:

Verify Purity : Re-run NMR with higher field strength (500+ MHz) and 2D techniques (COSY, NOESY) .

Re-examine Crystallography : Check for twinning or misindexing in diffraction data .

Computational Validation : Compare DFT-calculated NMR shifts with experimental data .

- Systematic Approach : Cross-validate with alternative methods (e.g., IR, Raman) and consult crystallographic databases (CCDC) .

Q. What in vitro bioassay methodologies are appropriate for evaluating the biological activity of this compound derivatives?

- Anticancer Screening :

- Assays : MTT/WST-1 viability assays (IC₅₀ determination) against cancer cell lines (e.g., HeLa, MCF-7).

- Mechanistic Studies : Flow cytometry for apoptosis (Annexin V/PI) and ROS detection .

- Neurological Targets :

- Receptor Binding : Radioligand assays (e.g., 5-HT₃ receptor) with competitive displacement studies.

- Enzyme Inhibition : Fluorescence-based assays for acetylcholinesterase or monoamine oxidase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。